molecular formula C15H11F3O4 B3247234 4-Benzyloxy-2-(trifluoromethoxy)benzoic acid CAS No. 1809161-55-4

4-Benzyloxy-2-(trifluoromethoxy)benzoic acid

Cat. No.: B3247234
CAS No.: 1809161-55-4
M. Wt: 312.24 g/mol
InChI Key: IJDDQXANBYRLDI-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by a benzyloxy (-OCH₂C₆H₅) group at the para position (C4) and a trifluoromethoxy (-OCF₃) group at the ortho position (C2) on the aromatic ring. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the benzyloxy group offers synthetic versatility for further functionalization .

Properties

IUPAC Name

4-phenylmethoxy-2-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c16-15(17,18)22-13-8-11(6-7-12(13)14(19)20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDDQXANBYRLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216155
Record name Benzoic acid, 4-(phenylmethoxy)-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809161-55-4
Record name Benzoic acid, 4-(phenylmethoxy)-2-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809161-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(phenylmethoxy)-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-2-(trifluoromethoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and benzyl bromide.

    Benzylation: The hydroxyl group of 4-hydroxybenzoic acid is benzylated using benzyl bromide in the presence of a base such as potassium carbonate. This reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

    Trifluoromethoxylation: The benzylated intermediate is then subjected to trifluoromethoxylation using a reagent like trifluoromethyl iodide (CF3I) in the presence of a base such as cesium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-2-(trifluoromethoxy)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Benzyloxy-2-(trifluoromethoxy)benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzyloxy-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares substituents, molecular weights, CAS numbers, and key properties of 4-benzyloxy-2-(trifluoromethoxy)benzoic acid with analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound -OCH₂C₆H₅ (C4), -OCF₃ (C2) C₁₅H₁₁F₃O₄ 336.24 Not explicitly listed Fluorinated intermediate; potential bioactive precursor
4-(Trifluoromethoxy)benzoic acid -OCF₃ (C4) C₈H₅F₃O₃ 206.12 330-12-1 Antifungal/antimalarial agent synthesis
4-Methoxy-2-(trifluoromethyl)benzoic acid -OCH₃ (C4), -CF₃ (C2) C₉H₇F₃O₃ 220.14 127817-85-0 Research chemical; solubility challenges
5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid -OCH₂C₆H₅ (C5), -Br (C2), -OCH₃ (C4) C₁₅H₁₂BrO₄ 349.16 - Halogenated analog for coupling reactions
2-Chloro-4-[4-(trifluoromethoxy)phenyl]benzoic acid -Cl (C2), -OCF₃ (C4') C₁₄H₈ClF₃O₃ 332.66 1261455-21-3 Dual aromatic system; agrochemical applications

Key Observations :

  • Electron Effects : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, reducing the electron density of the aromatic ring compared to methoxy (-OCH₃) or benzyloxy (-OCH₂C₆H₅) groups. This enhances acidity (pKa ~2.5–3.5 for trifluoromethoxy derivatives vs. ~4.5 for benzyloxy analogs) .
  • In contrast, smaller substituents like -OCF₃ allow easier functionalization .
  • Biological Activity : 4-(Trifluoromethoxy)benzoic acid (CAS 330-12-1) is a precursor to antifungal agents, while halogenated analogs (e.g., bromo derivatives) are used in cross-coupling reactions for drug discovery .

Biological Activity

4-Benzyloxy-2-(trifluoromethoxy)benzoic acid is a compound of significant interest in both chemical and biological research due to its unique structural features, which include a benzoic acid core modified with a benzyloxy group and a trifluoromethoxy group. These modifications enhance its lipophilicity and reactivity, making it a valuable candidate for various applications in medicinal chemistry, particularly as a potential therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H13F3O3\text{C}_{15}\text{H}_{13}\text{F}_3\text{O}_3

This compound's trifluoromethoxy group contributes to its electron-withdrawing properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and metabolic pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction is facilitated by the enhanced lipophilicity provided by the trifluoromethoxy group, which allows the compound to penetrate cell membranes effectively.

Therapeutic Potential

Research has indicated that this compound exhibits potential anti-inflammatory and anticancer activities. It has been investigated as a biochemical probe for studying enzyme interactions, which could lead to new therapeutic strategies in treating diseases such as cancer and inflammatory disorders.

Case Studies

  • Anti-Cancer Activity : A study explored the anticancer properties of derivatives of this compound. Results indicated that the compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Inhibition : Another investigation focused on the compound's role as an enzyme inhibitor. It was found to effectively inhibit specific enzymes involved in metabolic pathways, which are crucial for cancer cell proliferation. This inhibition was attributed to the compound's ability to bind selectively to enzyme active sites .
  • Inflammation Reduction : In vivo studies demonstrated that systemic administration of this compound reduced markers of inflammation in animal models of inflammatory diseases, indicating its therapeutic potential in managing such conditions .

Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
4-Methoxy-2-(trifluoromethyl)benzoic acidMethoxy group instead of benzyloxyLacks the benzyloxy group, affecting binding sites
4-Benzyloxybenzoic acidNo trifluoromethoxy substituentLacks electron-withdrawing trifluoromethyl group
3-Trifluoromethyl-4-hydroxybenzoic acidHydroxyl group instead of benzyloxyHydroxyl group alters solubility and reactivity

The comparison highlights the unique combination of functional groups in this compound that enhances its biological activity compared to structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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